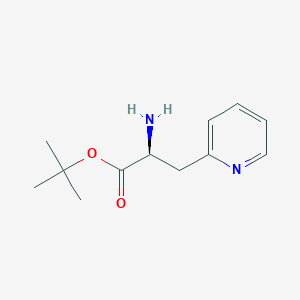
1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of but-3-yn-1-ylamine with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(but-3-yn-1-yl)pyrrolidine hydrochloride
- But-3-yn-1-amine
- N-(but-3-yn-1-yl)hydroxylamine hydrochloride
Comparison: 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride is unique due to its triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 1-(but-3-yn-1-yl)pyrrolidine hydrochloride and but-3-yn-1-amine, the triazole ring offers enhanced stability and specific interactions with biological targets. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
1-but-3-ynyl-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C6H7N3.ClH/c1-2-3-4-9-6-7-5-8-9;/h1,5-6H,3-4H2;1H |
InChI Key |
FQENEIGQJZZLPE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1C=NC=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)







